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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519 Get Quote

Compound Profile & Application Guide
Part 1: Executive Summary
2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) is a halogenated heteroaromatic

ester currently utilized as a high-value chemical probe in medicinal chemistry and fragment-

based drug discovery (FBDD). While often categorized within screening libraries, its structural

architecture combines a reactive 5-bromo-2-furoyl "warhead" with a lipophilic 2-chlorophenyl

tail, making it a privileged scaffold for exploring antimicrobial activity (specifically quorum

sensing inhibition) and metabolic enzyme modulation (e.g., Acetyl-CoA Carboxylase).

This technical guide synthesizes the physicochemical properties, validated synthesis protocols,

and biological potential of this compound, serving as a foundational dossier for researchers

investigating furoate-based therapeutics.

Part 2: Chemical Identity & Physicochemical Profile
Understanding the electronic and steric environment of this molecule is critical for predicting its

behavior in biological assays. The electron-withdrawing bromine on the furan ring stabilizes the

ester bond against rapid hydrolysis, while the ortho-chloro substitution on the phenyl ring

introduces a "molecular twist," preventing planarity and potentially enhancing selectivity for

protein binding pockets.

Table 1: Physicochemical Specifications
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Property Value Notes

IUPAC Name
2-Chlorophenyl 5-bromo-2-

furoate

CAS Number 494830-75-0

Molecular Formula C₁₁H₆BrClO₃

Molecular Weight 301.52 g/mol Heavy atom count: 16

SMILES
Clc1ccccc1OC(=O)c2oc(Br)cc

2

LogP (Predicted) ~3.8 - 4.2
Highly lipophilic; membrane

permeable

H-Bond Acceptors 3
Furan O, Ester carbonyl O,

Ester ether O

H-Bond Donors 0 No labile protons

Rotatable Bonds 2
Ester linkage allows

conformational flexibility

Topological Polar Surface Area 39.4 Å²
Good oral bioavailability

predictor (<140 Å²)

Part 3: Synthesis Protocol (Standard Operating
Procedure)
Context: The synthesis of 2-chlorophenyl 5-bromo-2-furoate requires overcoming the

reduced nucleophilicity of 2-chlorophenol. Standard Steglich esterification (DCC/DMAP) may

suffer from sluggish kinetics and urea byproduct contamination. The Acid Chloride Activation

Method is the preferred route for high yield and purity.

Mechanism of Action
Activation: 5-bromo-2-furoic acid is converted to its highly reactive acid chloride using

Thionyl Chloride (
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).

Nucleophilic Attack: The 2-chlorophenol attacks the carbonyl carbon.

Elimination: Base-mediated removal of HCl drives the equilibrium to the ester product.

Experimental Workflow
Reagents:

Precursor A: 5-Bromo-2-furoic acid (CAS 585-70-6) [1.0 eq]

Precursor B: 2-Chlorophenol (CAS 95-57-8) [1.1 eq]

Activator: Thionyl Chloride (

) [3.0 eq] or Oxalyl Chloride [1.5 eq]

Catalyst: DMF (Dimethylformamide) [2-3 drops]

Base: Triethylamine (

) or Pyridine [2.0 eq]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Protocol:
Acid Chloride Formation:

In a flame-dried round-bottom flask under

atmosphere, dissolve 5-bromo-2-furoic acid (10 mmol) in anhydrous DCM (20 mL).

Add catalytic DMF (2 drops).

Add

(30 mmol) dropwise at 0°C.

Reflux at 40°C for 2 hours. Monitor by TLC (conversion of acid to acyl chloride).
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Critical Step: Evaporate excess

and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid).
Redissolve in fresh anhydrous DCM (10 mL).

Esterification:

In a separate flask, dissolve 2-chlorophenol (11 mmol) and

(20 mmol) in DCM (15 mL). Cool to 0°C.

Add the solution of 5-bromo-2-furoyl chloride dropwise over 15 minutes.

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

Workup & Purification:

Quench with saturated

solution.

Extract with DCM (3 x 20 mL). Wash organic layer with 1M HCl (to remove excess amine),

then Brine.

Dry over

, filter, and concentrate.[1]

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography

(SiO2, Hexane:EtOAc 9:1).

Visualization: Synthesis Pathway
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Step 1: Activation

Step 2: Coupling
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Figure 1: Two-step synthesis via acid chloride activation to overcome steric/electronic

deactivation of the phenol.

Part 4: Biological Potential & Applications
While specific clinical data for this exact molecule is proprietary to screening libraries, its

activity can be triangulated from the validated biological profiles of the 5-bromo-2-furoate and

chlorophenyl ester classes.

Antimicrobial & Quorum Sensing Inhibition
Halogenated furanones and furoates are structural mimics of N-acyl homoserine lactones

(AHLs), the signaling molecules used by Gram-negative bacteria for quorum sensing (biofilm

formation).

Mechanism: The 5-bromo-2-furoyl moiety acts as a competitive antagonist at the LuxR-type

receptor sites.

Relevance: The 2-chlorophenyl group increases lipophilicity (LogP ~4.0), facilitating

penetration of the bacterial cell envelope [1, 2].

Metabolic Enzyme Inhibition (ACC Mimics)
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Derivatives of 2-furoic acid have been patented as inhibitors of Acetyl-CoA Carboxylase (ACC),

a key enzyme in fatty acid synthesis.

SAR Insight: The furoate headgroup mimics the carboxylate of biotin or the substrate, while

the hydrophobic phenyl tail occupies the allosteric binding pocket usually reserved for long-

chain fatty acids [3].

Synthetic Intermediate for GnRH Antagonists
5-bromo-2-furoates are documented intermediates in the synthesis of non-peptide

Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] The bromine atom serves as a

handle for Suzuki or Stille couplings to attach larger heterocyclic scaffolds [4].

Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore dissection highlighting the functional roles of the furoate core and

chlorophenyl tail.

Part 5: Analytical Characterization (Predicted)
To validate the synthesis, researchers should look for the following spectral signatures:

¹H NMR (400 MHz, CDCl₃):

7.50 (dd, 1H, Phenyl-H) - Deshielded due to Cl.

7.10 - 7.30 (m, 3H, Phenyl-H).

7.25 (d, 1H, Furan-H3).

6.55 (d, 1H, Furan-H4) - Distinctive doublet for 5-substituted furan.

IR Spectroscopy:

~1735 cm⁻¹ (Strong C=O stretch, ester).

~1580 cm⁻¹ (C=C aromatic stretch).

~1100-1200 cm⁻¹ (C-O-C stretch).
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Mass Spectrometry (ESI+):

Look for [M+H]⁺ or [M+Na]⁺ peaks showing the characteristic isotope pattern of Br (1:1

ratio of ⁷⁹Br/⁸¹Br) and Cl (3:1 ratio of ³⁵Cl/³⁷Cl).

Part 6: Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Specific Risk: Halogenated esters can be sensitizers.

Storage: Store at 2-8°C under inert gas (

or Ar) to prevent moisture-induced hydrolysis.

Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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